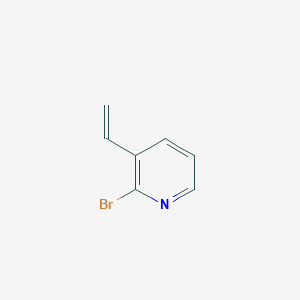

2-Bromo-3-vinylpyridine

Overview

Description

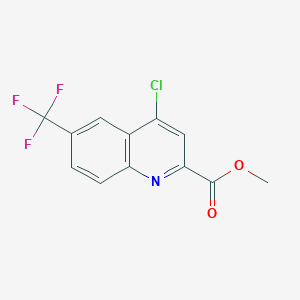

2-Bromo-3-vinylpyridine is a compound that falls within the broader class of bromopyridines and vinylpyridines. These compounds are characterized by the presence of a bromine atom and a vinyl group attached to a pyridine ring, a heterocyclic aromatic compound. The specific placement of the bromine and vinyl substituents on the pyridine ring can significantly influence the chemical reactivity and physical properties of these molecules.

Synthesis Analysis

The synthesis of vinyl-substituted polypyridyl ligands, which include compounds similar to this compound, can be achieved through Suzuki-Miyaura cross-coupling reactions. This method involves the reaction of bromopolypyridines with potassium vinyltrifluoroborate to yield various vinyl-substituted polypyridines in moderate to good yields . Additionally, the synthesis of 2-bromo-6-isocyanopyridine, a related compound, has been reported to be optimal in terms of stability and synthetic efficiency, which suggests that the bromo and vinyl substituents on the pyridine ring can be manipulated to create a variety of compounds with potential utility in multicomponent chemistry .

Molecular Structure Analysis

The molecular structure and vibrational spectra of bromopyridine derivatives have been studied using density functional methods. For instance, 2-Amino-3-bromo-5-nitropyridine has been investigated to determine its molecular equilibrium geometry, vibrational frequencies, and electronic characteristics . Similarly, studies on 3-amino-2-bromopyridine and 4-amino-2-bromopyridine have provided insights into their molecular structures and vibrational spectra . These studies are crucial for understanding the electronic and structural properties of bromopyridine derivatives, which can be extrapolated to compounds like this compound.

Chemical Reactions Analysis

The reactivity of vinylpyridines with bromine has been explored, revealing that the addition of bromine to vinyl derivatives of pyridine compounds can vary depending on the structure and position of the vinyl group . The bromination of the double bond in the vinyl group and subsequent reactions can lead to a variety of brominated products. Furthermore, the interaction of 4-vinylpyridine with molecular bromine has been shown to result in oligomers with an ionene structure, indicating that bromination can also lead to polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be inferred from studies on similar compounds. For example, the spectral and magnetic properties of bromo transition metal complexes of aminopyridines have been investigated, which can provide insights into the coloring properties of these compounds when used in materials like poly(vinyl chloride) . Additionally, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have been studied for compounds like 2-Amino-3-bromo-5-nitropyridine, which can be relevant for understanding the stability and reactivity of this compound .

Scientific Research Applications

Catalytic Coupling in Organic Synthesis

2-Bromo-3-vinylpyridine has been utilized in organic synthesis, particularly in catalytic coupling reactions. For instance, Komanduri, Grant, and Krische (2008) explored the hydrogenation of 2-vinyl azines in the presence of N-arylsulfonyl imines, employing cationic rhodium catalysts. This process resulted in regioselective reductive coupling to yield branched products of imine addition, demonstrating the utility of 2-vinylpyridine derivatives in metal-catalyzed reductive C-C couplings (Komanduri, Grant, & Krische, 2008).

Antibacterial Surface Coating

Tiller, Liao, Lewis, and Klibanov (2001) investigated the antibacterial properties of surfaces coated with poly(4-vinyl-N-alkylpyridinium bromide), derived from 2-vinylpyridine. These surfaces showed significant efficacy in killing airborne bacteria upon contact, indicating potential applications in creating antibacterial coatings (Tiller et al., 2001).

Polymerization and Material Science

Yan, Xu, and Lu (2018) demonstrated the use of 2-vinylpyridine in polymerization, achieving excellent isoselectivity in the polymerization of 2-vinylpyridine using lutetium-based catalysts. This process allows for the creation of homopolymers and stereomultiblock copolymers, showcasing the diversity of applications in material science (Yan, Xu, & Lu, 2018).

Electroconductivity Studies

Research by Bekturganova, Dzhumadilov, and Bekturov (1996) on complexes of poly(vinylpyridines) with alkali metal salts in organic solvents highlighted the potential of 2-vinylpyridine in studying electroconductivity. Their findings contribute to the understanding of the ion-dipole binding mechanism in such polymers (Bekturganova, Dzhumadilov, & Bekturov, 1996).

Heterogeneous Catalysis

Boroujeni and Ghasemi (2013) developed a poly(4-vinylpyridine)-supported ionic liquid with both Lewis and Brønsted acid sites, showcasing its application as an efficient catalyst in organic synthesis. This illustrates the role of 2-vinylpyridine derivatives in catalytic processes (Boroujeni & Ghasemi, 2013).

Safety and Hazards

Future Directions

Polyvinylpyridine, a polymer that can be synthesized from vinylpyridine, has been extensively applied in electrode organization for electrochemical applications . This suggests potential future directions for the use of 2-Bromo-3-vinylpyridine in similar applications.

Relevant Papers The papers retrieved discuss various aspects of this compound and related compounds. For instance, one paper discusses the use of polyvinylpyridine in electrode organization for electrochemical applications . Another paper discusses the synthesis of this compound .

Mechanism of Action

Target of Action

2-Bromo-3-vinylpyridine is a chemical compound used in organic synthesis It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents or palladium (II) complexes .

Mode of Action

In the context of suzuki–miyaura coupling reactions, it may participate in the transmetalation step, where it interacts with organoboron reagents and palladium (ii) complexes . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, it is involved in the formation of carbon-carbon bonds , which is a crucial process in organic synthesis.

Result of Action

The primary result of this compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the Suzuki–Miyaura coupling reactions . Additionally, the presence of other reagents and catalysts in the reaction mixture can also impact the compound’s action.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-vinylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile . The compound’s bromine atom is highly reactive, making it a valuable intermediate in the synthesis of more complex molecules. In biochemical contexts, this compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation depending on the specific biochemical pathway.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to modulate the activity of certain kinases, which are critical regulators of cell signaling pathways. This modulation can lead to changes in gene expression, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation . The compound’s bromine atom is highly electrophilic, allowing it to react with nucleophilic sites on enzymes and proteins. This interaction can result in the formation of stable adducts, which can either inhibit or activate the target enzyme. For example, this compound can inhibit cytochrome P450 enzymes by forming covalent bonds with the enzyme’s active site, thereby preventing substrate binding and catalysis . Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are often associated with the compound’s ability to form covalent bonds with critical biomolecules, leading to cellular dysfunction and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can undergo metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways are essential for the compound’s detoxification and elimination, as well as for its biological activity . The interactions with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . For example, this compound can bind to albumin in the bloodstream, allowing it to be transported to different tissues . The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross lipid membranes and accumulate in certain tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for the compound’s ability to modulate enzyme activity and influence metabolic pathways . Additionally, the compound can be sequestered in other organelles, such as mitochondria, where it can affect cellular respiration and energy production .

properties

IUPAC Name |

2-bromo-3-ethenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJSMUIAQFEMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697204 | |

| Record name | 2-Bromo-3-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932042-98-3 | |

| Record name | 2-Bromo-3-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)

![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)